Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- typically involves the reaction of aziridine with a phenylsulfonylating agent. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products: The major products formed from these reactions include various substituted amines, ethers, and thioethers, depending on the nucleophile used .
Scientific Research Applications
Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- primarily involves the nucleophilic ring-opening reactions of the aziridine ring. The presence of electron-withdrawing groups such as the phenylsulfonyl and trifluoromethyl groups activates the ring towards nucleophilic attack, leading to the formation of reactive intermediates that can further react to form various products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Aziridine: The parent compound, which lacks the phenylsulfonyl and trifluoromethyl groups.
1-Tosyl-2-(trifluoromethyl)aziridine: A related compound with a tosyl group instead of the phenylsulfonyl group.
Uniqueness: Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- is unique due to the presence of both phenylsulfonyl and trifluoromethyl groups, which enhance its reactivity and potential applications. The combination of these groups imparts distinct chemical properties that differentiate it from other aziridine derivatives.
Properties
IUPAC Name |
[2,2-bis(trifluoromethyl)aziridin-1-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3S/c11-9(12,13)8(10(14,15)16)6-17(8)20-21(18,19)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWMYBMYJVUCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1OS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339353 |
Source
|
Record name | 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55734-41-3 |
Source
|
Record name | 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.